Cas no 3392-11-8 (Na-Boc-L-tryptophan N-hydroxysuccinimide ester)

Na-Boc-L-tryptophan N-hydroxysuccinimide ester 化学的及び物理的性質

名前と識別子

-

- Boc-L-tryptophan N-hydroxysuccinimide ester

- Boc-Trp-Osu

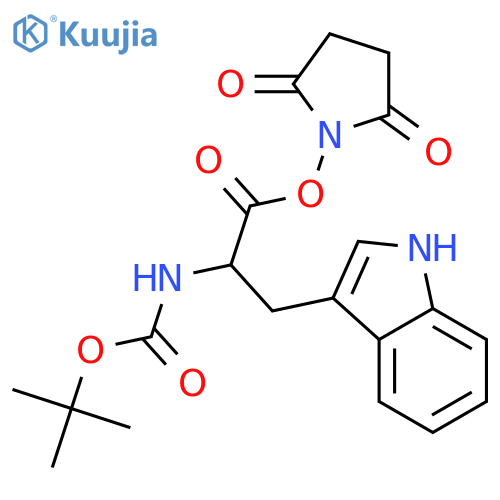

- tert-Butyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate

- Nalpha-(tert-Butoxycarbonyl)-L-tryptophan N-Succinimidyl Ester

- Boc-L-Trp-OSu

- BOC-L-TRYPTOPHAN HYDROXYSUCCINIMIDESTER

- AmbotzBAA5980

- Boc-L-Tryptophan-OSu

- BOC-Trp-NHS

- N&alpha

- N(ALPHA)-(TERT-BUTOXYCARBONYL)-L-TRYPTOPHAN N-HYDROXYSUCCINIMIDE ESTER

- Nalpha-Boc-L-tryptophan hydroxysuccinimide ester

- N-Boc-L-tryptophan N-hydroxysuccinimide ester

- N-t-butyloxycarbonyl-L-tryptophan N-hydroxysuccinimide ester

- Nα-(tert-Butoxycarbonyl)-L-tryptophan N-Succinimidyl Ester

- Nα-Boc-L-tryptophan N-Succinimidyl Ester

- tert-Butyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-1-(1H-indol-3-ylmethyl)-2-oxoethyl)carbamate

- 2,5-dioxopyrrolidin-1-yl n-(tert-butoxycarbonyl)-l-tryptophanate

- CPJXMXQYRHNIFU-HNNXBMFYSA-N

- BDBM50043812

- AX8001241

- ST2412711

- B3435

- Nalpha-Boc-L-tryptophan N-Succinimidyl Ester

- V5286

- Nalph

- Na-Boc-L-tryptophan N-hydroxysuccinimide ester

-

- MDL: MFCD00022756

- インチ: 1S/C20H23N3O6/c1-20(2,3)28-19(27)22-15(18(26)29-23-16(24)8-9-17(23)25)10-12-11-21-14-7-5-4-6-13(12)14/h4-7,11,15,21H,8-10H2,1-3H3,(H,22,27)/t15-/m0/s1

- InChIKey: CPJXMXQYRHNIFU-HNNXBMFYSA-N

- ほほえんだ: O(C(N([H])[C@]([H])(C(=O)ON1C(C([H])([H])C([H])([H])C1=O)=O)C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 401.15900

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 8

- 複雑さ: 658

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 118

じっけんとくせい

- ゆうかいてん: 146-148 °C

- PSA: 117.80000

- LogP: 2.53970

- 光学活性: [α]20/D −24.0±2.0°, c = 1% in dioxane

Na-Boc-L-tryptophan N-hydroxysuccinimide ester セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 福カードFコード:3-10-21

- ちょぞうじょうけん:<0°C

Na-Boc-L-tryptophan N-hydroxysuccinimide ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB258819-5 g |

N-alpha-t-Butyloxycarbonyl-L-tryptophane succinimidyl ester, 95% (Boc-L-Trp-OSu); . |

3392-11-8 | 95% | 5g |

€145.00 | 2023-04-27 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159544-1g |

Na-Boc-L-tryptophan N-hydroxysuccinimide ester |

3392-11-8 | 98% | 1g |

¥229.90 | 2023-09-01 | |

| Aaron | AR003P7F-25g |

Boc-Trp-Osu |

3392-11-8 | 98% | 25g |

$409.00 | 2025-01-22 | |

| Aaron | AR003P7F-1g |

Boc-Trp-Osu |

3392-11-8 | 98% | 1g |

$34.00 | 2025-01-22 | |

| eNovation Chemicals LLC | D780779-100g |

2,5-dioxopyrrolidin-1-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate |

3392-11-8 | 97% | 100g |

$240 | 2025-02-19 | |

| Ambeed | A832121-5g |

Boc-Trp-OSu |

3392-11-8 | 96% | 5g |

$58.0 | 2024-04-19 | |

| A2B Chem LLC | AB71535-25g |

Boc-trp-osu |

3392-11-8 | 98% | 25g |

$67.00 | 2024-04-20 | |

| Ambeed | A832121-1g |

Boc-Trp-OSu |

3392-11-8 | 96% | 1g |

$25.0 | 2024-04-19 | |

| Aaron | AR003P7F-250mg |

Boc-Trp-OSu |

3392-11-8 | 96% | 250mg |

$16.00 | 2023-12-14 | |

| Ambeed | A832121-250mg |

Boc-Trp-OSu |

3392-11-8 | 96% | 250mg |

$12.0 | 2024-04-19 |

Na-Boc-L-tryptophan N-hydroxysuccinimide ester 関連文献

-

Shan Zhao,Jianye Dai,Mo Hu,Chang Liu,Rong Meng,Xiaoyun Liu,Chu Wang,Tuoping Luo Chem. Commun. 2016 52 4702

Na-Boc-L-tryptophan N-hydroxysuccinimide esterに関する追加情報

Comprehensive Guide to Na-Boc-L-tryptophan N-hydroxysuccinimide ester (CAS No. 3392-11-8): Properties, Applications, and Innovations

Na-Boc-L-tryptophan N-hydroxysuccinimide ester (CAS No. 3392-11-8) is a highly versatile peptide coupling reagent widely used in organic synthesis and bioconjugation. This compound, featuring a Boc-protected tryptophan moiety and an N-hydroxysuccinimide (NHS) ester group, is pivotal in the construction of complex peptide-based therapeutics and biomolecular probes. Its unique structure enables efficient amide bond formation, making it indispensable in drug discovery and proteomics research.

The growing demand for custom peptide synthesis and targeted drug delivery systems has spotlighted Na-Boc-L-tryptophan NHS ester as a critical reagent. Researchers frequently search for "Boc-tryptophan NHS ester solubility," "protocols for Boc deprotection," and "NHS ester conjugation techniques," reflecting its technical relevance. This compound’s compatibility with solid-phase peptide synthesis (SPPS) and aqueous reaction conditions further enhances its utility in biopharmaceutical development.

From a structural perspective, the Boc group in CAS 3392-11-8 provides temporary protection for the tryptophan amino acid during synthesis, while the NHS ester facilitates selective reactions with primary amines. This dual functionality is exploited in designing fluorescent labels, antibody-drug conjugates (ADCs), and protein-protein interaction studies. Recent trends in AI-driven molecular design have also incorporated such reagents to optimize peptide stability and bioavailability.

Innovations in green chemistry have spurred interest in eco-friendly alternatives for peptide coupling agents. However, Na-Boc-L-tryptophan NHS ester remains preferred due to its high reaction yield and minimal racemization risk. FAQs like "How to store Boc-protected NHS esters?" or "Best solvents for NHS ester reactions" underscore practical user concerns. Proper storage in anhydrous conditions at -20°C and use of DMF or DMSO as solvents are widely recommended.

In summary, Na-Boc-L-tryptophan N-hydroxysuccinimide ester (CAS 3392-11-8) bridges chemical biology and pharmaceutical innovation. Its role in peptide therapeutics, combined with evolving bioconjugation strategies, ensures its prominence in both academic and industrial research. As personalized medicine advances, this compound will continue to enable breakthroughs in precision drug design.

3392-11-8 (Na-Boc-L-tryptophan N-hydroxysuccinimide ester) 関連製品

- 50305-28-7(Z-TRP-OSU)

- 1361651-85-5(6-Methoxy-3-(2,4,6-trichlorophenyl)-2-(trifluoromethyl)pyridine)

- 1212083-22-1(1-(2-Phenylcyclopropyl)ethan-1-amine)

- 2138402-02-3(2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline)

- 2580181-70-8(tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate)

- 1803825-11-7(Ethyl 2-fluoro-3-methyl-5-nitrophenylacetate)

- 2228739-08-8(3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile)

- 1806852-90-3(5-(Aminomethyl)-4-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine)

- 1030520-58-1(4-(Ethylthio)-1,3,5-triazin-2-amine)

- 1216558-12-1(2-(4-fluorophenoxy)-1-{4-(4-methyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}ethan-1-one hydrochloride)